molecular formula C12H20O6 B3243443 Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate CAS No. 1571-00-2

Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate

Cat. No.: B3243443
CAS No.: 1571-00-2
M. Wt: 260.28 g/mol
InChI Key: GUBFEVIJQHWXNF-UHFFFAOYSA-N
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Description

Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate: is an organic compound with the molecular formula C12H20O6. It is a diester derived from cyclohexane-1,4-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate typically involves the hydrogenation of bis-hydroxyethyl terephthalate. The process includes the following steps :

    Reactants: Bis-hydroxyethyl terephthalate and 2-(2-hydroxyethoxy)ethyl 2-hydroxyethyl terephthalate.

    Catalyst: Palladium on carbon (Pd/C) catalyst.

    Reaction Conditions: The reaction is carried out under a pressure of 1.5 to 7.0 MPa and a temperature range of 80-200°C.

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of high-pressure reactors and continuous flow systems ensures efficient production .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Hydrogen Gas: Used in hydrogenation reactions.

    Palladium on Carbon (Pd/C) Catalyst: Facilitates the hydrogenation process.

    Alcohols: Used in esterification reactions.

Major Products:

    Cyclohexane-1,4-dicarboxylic acid esters: Formed through esterification reactions.

    Hydrogenated derivatives: Resulting from hydrogenation reactions.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Drug Delivery Systems: The compound is explored for its potential in drug delivery due to its biocompatibility and ability to form stable complexes with drugs.

Industry:

Mechanism of Action

The mechanism of action of bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate primarily involves its ability to form stable ester bonds. In polymer synthesis, it acts as a diol component, reacting with diisocyanates to form polyurethanes. In drug delivery systems, it forms stable complexes with drugs, enhancing their solubility and bioavailability .

Comparison with Similar Compounds

Uniqueness: Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate is unique due to its dual functionality as both a monomer in polymer synthesis and a plasticizer. Its biocompatibility also makes it suitable for applications in drug delivery systems, setting it apart from other similar compounds.

Properties

IUPAC Name

bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c13-5-7-17-11(15)9-1-2-10(4-3-9)12(16)18-8-6-14/h9-10,13-14H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBFEVIJQHWXNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)OCCO)C(=O)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90736149
Record name Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571-00-2
Record name Bis(2-hydroxyethyl) cyclohexane-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90736149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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